1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Beschreibung
This compound is a urea derivative featuring a 5,6-dimethylbenzo[d]thiazol-2-yl group and a 3,4,5-trimethoxyphenyl moiety. The benzothiazole core is known for its role in enhancing bioactivity, particularly in anticancer and antimicrobial contexts, due to its planar structure and ability to engage in π-π stacking . The 3,4,5-trimethoxyphenyl group is a common pharmacophore in tubulin-targeting agents, contributing to improved binding affinity and metabolic stability .
Eigenschaften
IUPAC Name |
1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-10-6-13-16(7-11(10)2)27-19(21-13)22-18(23)20-12-8-14(24-3)17(26-5)15(9-12)25-4/h6-9H,1-5H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDULJBJNHRDXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by research findings and case studies.
Chemical Structure and Properties
IUPAC Name : 1-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Molecular Formula : C18H20N2O4S
Molecular Weight : 364.43 g/mol
The compound consists of a urea functional group linked to a benzo[d]thiazole moiety and a trimethoxyphenyl group. The presence of dimethyl and trimethoxy substituents enhances its solubility and biological activity potential.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. Typical methods include:
- Condensation Reactions : The reaction between appropriate benzothiazole derivatives and isocyanates.
- Cyclization Techniques : Utilizing cyclization reactions to form the urea linkage effectively.
Biological Activities
The biological activities of 1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and mTOR pathways .
- Cell Lines Tested : Studies have demonstrated efficacy against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. The IC50 values for related compounds ranged from 0.004 μM to higher concentrations depending on structural modifications .
Antimicrobial Activity
Benzothiazole derivatives are known for their broad-spectrum antimicrobial activities:
- Antibacterial and Antifungal Effects : The compound has shown promising results against multiple microbial strains. For example, minimal inhibition concentrations (MICs) as low as 50 μg/mL have been reported for structurally related compounds .
- Mechanism : The antimicrobial action is believed to involve disruption of microbial cell wall biosynthesis and interference with metabolic pathways .
Case Studies
-
Study on Anticancer Efficacy :
- A series of benzothiazole-based ureas were synthesized and tested for antiproliferative activity against various cancer cell lines. Modifications in the benzothiazole structure significantly impacted their potency.
- Results showed that specific derivatives induced oxidative stress leading to increased reactive oxygen species (ROS) levels in targeted cancer cells .
- Antimicrobial Testing :
Summary of Biological Activities
| Activity Type | Efficacy | Mechanism of Action |
|---|---|---|
| Anticancer | Effective against various cell lines | Induction of apoptosis via signaling pathway modulation |
| Antimicrobial | Significant against multiple strains | Disruption of cell wall biosynthesis |
Vergleich Mit ähnlichen Verbindungen
Key Research Findings and Gaps
- Synthesis Efficiency : Urea derivatives with aromatic/heterocyclic amines (e.g., ) achieve high yields (>85%), suggesting scalable routes for the target compound .
- Activity Gaps : Direct biological data for the target compound are absent in the evidence. Prioritize in vitro assays (e.g., tubulin polymerization inhibition, cytotoxicity) based on structural analogs.
- Structural Optimization : Introducing electron-donating groups (e.g., methoxy) on the benzothiazole ring (as in the target) may enhance solubility compared to halogenated analogs .
Q & A
Q. What are the established synthetic routes for 1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea, and how do reaction conditions influence yield?
The compound is synthesized via urea-forming reactions between activated isocyanates and amines. A common approach involves reacting 5,6-dimethylbenzo[d]thiazol-2-amine with 3,4,5-trimethoxyphenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is used to neutralize HCl byproducts, with yields dependent on solvent polarity, temperature control, and stoichiometric ratios . Alternative routes may employ carbodiimide-mediated coupling of pre-functionalized intermediates, as seen in analogous urea syntheses .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the urea linkage (NH signals at δ 8.5–9.5 ppm) and methoxy groups (singlets at δ 3.7–3.9 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen bonding between urea NH and electron-rich moieties .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected: ~425 g/mol) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structurally similar urea derivatives with 3,4,5-trimethoxyphenyl groups exhibit antifungal and anticancer activity. For example, compounds with this moiety showed GI₅₀ values as low as 0.021 μM in cancer cell lines, attributed to tubulin polymerization inhibition . The benzo[d]thiazole core may enhance cellular uptake due to lipophilicity, a hypothesis supported by logP calculations .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity against specific molecular targets?
Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like tubulin or kinases. For instance, benzo[d]thiazole-urea hybrids show affinity for the colchicine-binding site of tubulin, with methoxy groups stabilizing interactions via hydrophobic pockets . Free energy perturbation (FEP) simulations further refine substituent effects on binding .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for urea derivatives?
Discrepancies in SAR often arise from divergent assay conditions or off-target effects. To address this:
Q. How do crystallographic data inform the design of derivatives with improved solubility?
Crystal packing analysis (via Mercury software) reveals intermolecular interactions that hinder solubility. For example, planar urea moieties often form dense π-stacking networks. Introducing polar groups (e.g., sulfonamides) at non-critical positions disrupts these interactions, improving aqueous solubility without compromising activity .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics identifies pathways perturbed by treatment.
- Pharmacological probes : Co-treatment with known inhibitors (e.g., paclitaxel for tubulin) clarifies target overlap.
- In vivo models : Xenograft studies with pharmacokinetic monitoring (e.g., LC-MS/MS for plasma concentration) correlate exposure with efficacy .
Methodological Considerations
- Synthesis Optimization : Use design of experiments (DoE) to map solvent/base combinations for maximal yield .
- Bioactivity Validation : Include NSC 631361 (a structurally related chalcone) as a positive control in cytotoxicity assays .
- Data Reproducibility : Adopt FAIR data principles—e.g., deposit crystallographic data in the Cambridge Structural Database (CSD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
